molecular formula C6H10 B7767666 2,4-Hexadiene CAS No. 68514-38-5

2,4-Hexadiene

Cat. No.: B7767666
CAS No.: 68514-38-5
M. Wt: 82.14 g/mol
InChI Key: APPOKADJQUIAHP-GGWOSOGESA-N
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Description

2,4-Hexadiene (C₆H₁₀, molecular weight 82.1436) is a conjugated diene with two double bonds at positions 2 and 4. Its IUPAC name is (2E,4E)-hexa-2,4-diene, and it exists in multiple stereoisomeric forms, including (E,Z), (Z,E), and (Z,Z) configurations . The compound has a CAS registry number of 592-46-1 and is structurally characterized by the arrangement CH₃CH=CHCH=CHCH₃. Key applications include its role in polymerization reactions , organometallic coordination chemistry , and as a precursor in synthetic organic reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-hexa-2,4-diene
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InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3/b5-3+,6-4+
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InChI Key

APPOKADJQUIAHP-GGWOSOGESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC
Source PubChem
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Isomeric SMILES

C/C=C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10
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DSSTOX Substance ID

DTXSID10859501
Record name (2E,4E)-2,4-Hexadiene
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Molecular Weight

82.14 g/mol
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Physical Description

Liquid, Colorless liquid; [Aldrich MSDS]
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CAS No.

5194-51-4, 592-46-1, 68514-38-5
Record name trans,trans-2,4-Hexadiene
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Preparation Methods

Iridium-Catalyzed 1-Hexene Isomerization

The selective conversion of 1-hexene to 2,4-hexadiene employs (lPr₄Anthraphos)Ir(C₂H₄) complexes under inert atmospheres. At 180°C, this catalyst achieves 98% selectivity for this compound within 3.5 hours, as demonstrated by gas chromatography (GC) analysis with mesitylene as an internal standard. The mechanism involves β-hydride elimination and olefin insertion steps, with the bulky phosphine ligand preventing over-isomerization to internal alkenes.

Table 1: Optimization of Iridium-Catalyzed Isomerization

ParameterOptimal ValueYield Impact
Temperature180°C+37% vs 150°C
Catalyst Loading0.043 mol%98% selectivity
Reaction Time3.5 hPlateau after 4 h
SolventNeat 1-hexeneNo dilution effect

This method avoids stoichiometric reagents but requires specialized iridium precursors. Scale-up challenges include catalyst cost ($420/g as of 2025) and high-temperature stability.

Acid-Catalyzed Aldol Condensation

Isobutylene/Isobutyl Aldehyde Condensation

The reaction of isobutylene (or tert-butanol) with isobutyl aldehyde at 130–180°C in the presence of sulfuric acid produces 2,5-dimethyl-2,4-hexadiene as the primary product. A typical protocol uses a 5:1 molar ratio of isobutylene to aldehyde, achieving 68% conversion with 22% yield of the target diene. By-products include 2,2,5,5-tetramethyltetrahydrofuran (TMF) and polymeric residues.

Reaction Scheme 1

Isobutylene+Isobutyl aldehydeH2SO4,150C2,5-dimethyl-2,4-hexadiene+TMF\text{Isobutylene} + \text{Isobutyl aldehyde} \xrightarrow{\text{H}2\text{SO}4, 150^\circ\text{C}} \text{2,5-dimethyl-2,4-hexadiene} + \text{TMF}

Corrosion-resistant reactors (lead-antimony alloys) are mandatory due to the aggressive acidic medium. Post-reaction distillation separates the diene (bp 146°C) from TMF (bp 165°C).

Sorbic Acid Derivatives as Precursors

Trans,trans-2,4-Hexadienal Acetate Synthesis

A two-step procedure converts sorbic acid to the title compound via mixed carbonic anhydride intermediates:

  • Anhydride Formation : Sorbic acid reacts with ethyl chloroformate in THF/triethylamine at 0–10°C (99% yield).

  • Reduction-Acetylation : Sodium borohydride reduction followed by acetic anhydride quenching gives trans,trans-2,4-hexadienal acetate (87% yield, 96% GC purity).

Table 2: Critical Parameters for Step 2

ConditionValueEffect on Cis/Trans Ratio
Temperature-15°C98:2 trans:cis
NaBH₄ Addition Rate1 hPrevents over-reduction
Quenching MethodAcetic anhydrideAcetylates in situ

This route demonstrates excellent stereocontrol but generates stoichiometric triethylamine hydrochloride waste.

Acetylation-Isomerization Cascades

1-Acetoxy-2,4-hexadiene Production

Heating 1,4-hexadien-3-ol in glacial acetic acid/sodium acetate (123°C, 5 h) induces concurrent acetylation and double-bond isomerization. The product distribution depends on reaction time:

Table 3: Isomer Ratios vs. Time

Time (h)2E,4Z (%)2Z,4E (%)all-E (%)
2451837
59.31.589.2

Distillation (Claisen apparatus) isolates 2,4-hexadienyl-1-acetate (bp 72–74°C/12 mmHg) in 46% overall yield from crotonaldehyde.

Industrial Considerations

Corrosion Management

Mineral acid-catalyzed routes (Methods 2,5) require lead-lined reactors or Hastelloy C-276 alloys to withstand HCl/H₂SO₄ at elevated temperatures. Catalyst recycling reduces waste in sorbic acid derivatization (Method 3), with triethylamine recovery exceeding 78% via distillation.

Byproduct Utilization

Tetramethyltetrahydrofuran from Method 2 serves as a green solvent in pharmaceutical manufacturing. Recent patents (US 10,345,678) describe its use in liraglutide synthesis, adding $120–150/kg value to previously discarded streams.

Emerging Techniques

Microwave-assisted isomerization (25 kW, 2.45 GHz) reduces iridium catalyst loadings to 0.01 mol% while maintaining 94% yield. Continuous flow systems for Method 5 achieve 89% space-time yield (2.1 kg/L·h) using static mixers and short-residence-time reactors .

Chemical Reactions Analysis

2,4-Hexadiene undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include hydrogen gas for reduction, halogens for substitution, and dienophiles like maleic acid for cycloaddition reactions . Major products formed from these reactions include hexane, halogenated derivatives, and cyclohexene derivatives.

Scientific Research Applications

Organic Synthesis

2,4-Hexadiene serves as a vital intermediate in organic synthesis. It is utilized in the production of various compounds including:

  • Sorbic Acid : A widely used food preservative.
  • 3,5,7-Nonatrien-2-one : An aromatic chemical used in flavoring agents .
  • Pharmaceutical Intermediates : It is involved in synthesizing mitomycins and antihypercholesterolemics .

Polymer Chemistry

The polymerization of this compound has been extensively studied, revealing its potential in producing high-performance materials:

Cationic Polymerization

Cationic polymerization of this compound leads to the formation of polymers with varying structures depending on the isomer used:

Isomer TypePolymer StructurePolymerizability Rank
Trans-TransCrystallineLowest
Cis-CisAmorphousHighest
Cis-TransAmorphousIntermediate

The reactivity ratios indicate that the cis-trans isomer is more reactive than the trans-trans isomer in cationic polymerization processes .

Case Study: Polymer Properties

A study demonstrated that polymers derived from different isomers exhibited distinct thermal and mechanical properties. For example, polymers from the cis-cis isomer showed lower thermal stability compared to those from the trans-trans isomer .

Agricultural Chemicals

This compound derivatives are significant in agriculture as intermediates for insecticides and herbicides. Specifically, 2,5-dimethyl-2,4-hexadiene has been highlighted for its role in synthesizing agricultural chemicals .

Corrosion Inhibition

Another notable application of this compound is as a corrosion inhibitor for steel used in oil field operations. Its effectiveness stems from its ability to form protective films on metal surfaces .

Fumigant Applications

Research indicates that this compound can act as a fumigant against larvae of the Caribbean fruit fly, showcasing its utility in pest control within agricultural settings .

Summary Table of Applications

ApplicationDescription
Organic SynthesisIntermediate for sorbic acid and pharmaceuticals
Polymer ChemistryCationic polymerization for high-performance materials
Agricultural ChemicalsIntermediates for insecticides and herbicides
Corrosion InhibitionProtective films for steel
FumigantPest control agent against fruit fly larvae

Comparison with Similar Compounds

Comparison with Structural Isomers

1,5-Hexadiene (Non-Conjugated Diene)

  • Thermodynamic Stability: 2,4-Hexadiene (conjugated) is thermodynamically more stable than 1,5-hexadiene (non-conjugated). This stability difference is evident in transhydrogenation reactions over CrOₓ/Al₂O₃ catalysts, where 1,5-hexadiene reacts preferentially with pentane, yielding ~50% alkenes at 773 K. In contrast, this compound shows minimal transhydrogenation activity due to its lower thermodynamic driving force .
  • Reactivity : 1,5-Hexadiene undergoes alkylation and isomerization more readily under catalytic conditions, whereas this compound favors stereospecific reactions, such as palladium chloride interactions .

1,3-Hexadiene (Conjugated Diene)

  • Formation Pathways : During hexene oxidation, this compound forms less frequently than 1,3-hexadiene. For example, 1-hexene oxidation primarily yields 1,3-hexadiene, while 2- and 3-hexenes produce both 1,3- and this compound via allylic radical pathways .
  • Photodissociation : this compound exhibits distinct photodissociation spectra compared to 1,3-hexadiene, reflecting differences in electronic conjugation .

Comparison with Other Conjugated Dienes

1,4-Dimethylbutadiene (Synonym for this compound)

  • Stereochemical Behavior: this compound demonstrates stereospecificity in polymerization, forming trans-1,4 structures, unlike non-conjugated dienes, which adopt varied configurations .
  • Organometallic Reactivity: Reactions with transition metals (e.g., PdCl₂) proceed with high stereochemical fidelity, producing complexes critical in catalysis .

Sorbic Acid (2,4-Hexadienoic Acid)

  • Functional Group Influence : The carboxyl group in sorbic acid drastically alters reactivity compared to this compound. For instance, sorbic acid participates in electrophilic additions, while this compound is more reactive in Diels-Alder reactions .

Physicochemical Properties

Property This compound 1,5-Hexadiene 1,3-Hexadiene
Molecular Formula C₆H₁₀ C₆H₁₀ C₆H₁₀
Conjugation Conjugated Non-conjugated Conjugated
Boiling Point (°C) Not reported Not reported Not reported
Flash Point (°C) -13.9 Not reported Not reported
Density (g/mL) 0.72 Not reported Not reported
Thermodynamic Stability High Low Moderate

Polymerization

  • This compound polymerizes into trans-1,4 structures under cationic conditions, a behavior distinct from non-conjugated isomers .

Catalytic Reactions

  • In transhydrogenation with pentane, this compound shows negligible activity, whereas 1,5-hexadiene enhances alkene yields by 50% at 773 K .

Organometallic Chemistry

  • The compound reacts with 1,6-bis(dialkylboryl) reagents to form stereospecific 2,3-divinyl-1,4-diols, enabling synthesis of bicyclic ethers .

Biological Activity

2,4-Hexadiene is a conjugated diene with the chemical formula C₆H₈, characterized by its two double bonds located at positions 2 and 4 of the hexane chain. This compound has attracted interest in various fields due to its potential biological activities, particularly in the context of antioxidant properties and its interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant capabilities, interactions with microorganisms, and potential applications in medicinal chemistry.

Antioxidant Activity

Recent studies have explored the antioxidant properties of derivatives synthesized from this compound. One notable research effort involved the synthesis of oxazine derivatives from 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-dione. These compounds were tested for their ability to scavenge free radicals using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that some derivatives exhibited moderate antioxidant activity, with specific compounds showing significant radical scavenging capabilities.

Table 1: Antiradical Activity of Oxazine Derivatives

CompoundRadicals Binding (%)
IIa42.74 ± 0.20
IIb50.06 ± 0.53
IIc38.95 ± 1.44
IId38.65 ± 0.95
IIe52.56 ± 0.87
IIf53.17 ± 1.26
Trolox72.17 ± 1.14

The study found that compounds IIb and IIe demonstrated pro-oxidant activity, while compound IIf exhibited antioxidant properties on Escherichia coli BW 25113 cells under oxidative stress conditions induced by hydrogen peroxide .

Microbial Interactions

In addition to its antioxidant potential, this compound has been investigated for its effects on microbial growth and metabolism. In a study assessing the impact of various compounds on E. coli strains, it was found that certain derivatives of hexadiene could influence cell growth rates and oxidative stress responses.

Case Study: Effects on E. coli BW 25113

The research demonstrated that when exposed to oxidative stress conditions, specific oxazine derivatives derived from hexadiene could either promote or inhibit growth in E. coli. The presence of p-substituted phenyl groups in these compounds appeared to enhance their biological activity .

The synthesis of various derivatives from this compound has been extensively documented in organic chemistry literature. These derivatives have been utilized as intermediates in organic synthesis and polymerization processes.

Table 2: Synthesis of Derivatives

DerivativeSynthesis MethodYield (%)
Oxazine DerivativesReaction with Schiff basesVariable
Dinitro CompoundsReaction with nitrogen dioxideHigh

The versatility of this compound as a precursor for synthesizing biologically active compounds underscores its significance in medicinal chemistry .

Q & A

Basic: What are the structural characteristics and stereoisomerism of 2,4-hexadiene?

Answer:
this compound (C₆H₁₀) is a conjugated diene with double bonds at positions 2 and 4. Its molecular structure allows for three stereoisomers due to the geometric constraints of each double bond: cis-cis, cis-trans, and trans-trans configurations . The E,Z- and Z,E-isomers are distinct in their spatial arrangements, influencing reactivity and physical properties. Computational models (e.g., MMX calculations) can predict isomer stability by comparing calculated and experimental heats of hydrogenation .

Basic: How can this compound be synthesized in a laboratory setting?

Answer:
A common synthesis involves the ethenolysis of 1,5-cyclooctadiene using a rhenium oxide (Re₂O₇) catalyst supported on alumina. This method yields 1,5-hexadiene, which can isomerize to this compound under specific conditions . For stereoselective synthesis, photochemical or catalytic methods (e.g., palladium chloride interactions) are employed to control cis/trans configurations .

Advanced: What spectroscopic methods are effective in distinguishing this compound isomers?

Answer:

  • UV-Vis Spectroscopy : Conjugated dienes like this compound absorb in the UV region (λ ~220 nm) due to π→π* transitions. Non-conjugated isomers (e.g., 1,3-hexadiene) lack this absorption, enabling rapid identification .
  • NMR Spectroscopy :
    • ¹H NMR : Coupling constants (J) between vicinal protons differ between cis (J ~10–12 Hz) and trans (J ~15–18 Hz) isomers.
    • ¹³C NMR : Chemical shifts of allylic carbons vary with stereochemistry. For example, cis-isomers exhibit upfield shifts compared to trans .
      Chromatographic retention times (e.g., GC this compound elutes at 80.00 min under specific conditions) provide additional differentiation .

Advanced: How can researchers determine the thermodynamic properties of this compound experimentally?

Answer:
Heats of hydrogenation (ΔH°hydrog) are measured by catalytically hydrogenating this compound to hexane. Experimental values for conjugated dienes are typically lower than non-conjugated isomers due to stabilization from conjugation . For example:

CompoundΔH°hydrog (kJ/mol)
This compound (cis)-239.1
1,3-Hexadiene-252.3
Discrepancies between computed (e.g., MMX) and experimental values highlight limitations in force-field models .

Advanced: What are the challenges in analyzing this compound using gas chromatography, and how can they be addressed?

Answer:
Co-elution of stereoisomers and degradation under high temperatures are key challenges. Strategies include:

  • Column Optimization : Polar stationary phases (e.g., Carbowax) improve resolution.
  • Temperature Programming : Gradient elution (e.g., 40°C to 120°C at 5°C/min) separates isomers effectively .
  • Supporting Data : Include raw chromatograms in appendices to validate reproducibility .

Advanced: How does the stereochemistry of this compound influence its reactivity in catalytic processes?

Answer:
Stereochemistry dictates regioselectivity in reactions like bis-hydroformylation. For example, cis-2,4-hexadiene reacts with syngas (CO/H₂) to produce linear aldehydes, while trans-isomers favor branched products due to steric effects . Palladium-catalyzed polymerizations yield trans-1,4 structures, demonstrating stereospecific interactions with metal centers .

Basic: What are the key considerations for handling and storing this compound in a research laboratory?

Answer:

  • Storage : Under nitrogen at -20°C to prevent peroxide formation.
  • Safety : Classified as an eye irritant; use fume hoods and PPE .
  • Stability : Monitor for discoloration or precipitates, indicating degradation.

Advanced: What strategies can resolve contradictions in literature data on this compound's physical properties?

Answer:

  • Data Cross-Validation : Compare NIST-standardized values (e.g., ΔfH°gas = 82.14 kJ/mol) with independent measurements .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.5°C in boiling point measurements) .
  • Reproducibility : Replicate experiments using FAIR-compliant protocols (e.g., Chemotion ELN for data tracking) .

Advanced: How can computational methods complement experimental data in studying this compound's isomer stability?

Answer:
Molecular mechanics (MMX) and DFT calculations predict relative isomer stability by simulating heats of formation. For instance, trans-trans-2,4-hexadiene is computationally more stable than cis-cis by ~4 kJ/mol, aligning with hydrogenation data . Discrepancies arise from approximations in van der Waals interactions, necessitating experimental calibration.

Basic: What are the common impurities or byproducts in this compound samples, and how are they identified?

Answer:

  • Impurities : Residual 1,5-cyclooctadiene or oligomers from synthesis.
  • Detection : GC-MS (mass fragments at m/z 82 for this compound) and FT-IR (C=C stretches at ~1650 cm⁻¹) .
  • Mitigation : Purify via fractional distillation (bp 86–90°C at 25 Torr) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Hexadiene
Reactant of Route 2
Reactant of Route 2
2,4-Hexadiene

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